molecular formula C18H24N2O2 B6539145 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide CAS No. 1060246-84-5

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide

Katalognummer B6539145
CAS-Nummer: 1060246-84-5
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: YHIVWQUHVYUYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide, also known as CCMC, is a cyclic amide compound that has been studied in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields. It has been studied for its potential use in drug delivery systems, as an inhibitor of enzymes, and as a potential therapeutic agent for various diseases. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide has been studied for its potential use in materials science, as a catalyst for chemical reactions, and as a potential source of energy.

Wirkmechanismus

Target of Action

The primary target of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, particularly ergosterol, which is vital for maintaining the integrity and fluidity of fungal cellular membranes .

Mode of Action

The compound interacts with its target, Lanosterol 14-alpha demethylase, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The resulting changes include a decrease in ergosterol levels and an accumulation of 14-alpha-methyl sterols, which can lead to alterations in the fungal cell membrane .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting Lanosterol 14-alpha demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14-alpha-methyl sterols, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

The compound’sAbsorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability . For instance, the compound’s absorption properties would determine how well it is taken up by the body, while its distribution properties would dictate how it is transported to its site of action . The compound’s metabolism and excretion properties would influence how it is broken down and eliminated from the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve alterations in the fungal cell membrane . The decrease in ergosterol levels and accumulation of 14-alpha-methyl sterols can lead to changes in the membrane’s integrity and fluidity . These changes can disrupt the normal functioning of the fungal cell, potentially leading to cell death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the specific strain of fungus and its resistance mechanisms .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to be used in a variety of scientific research applications. Additionally, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide can be purified and characterized using NMR spectroscopy. The main limitation of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Zukünftige Richtungen

The potential future directions for research on N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide include: further studies on its mechanism of action; further studies on its potential therapeutic applications; development of new synthesis methods; investigation of its potential use in drug delivery systems; investigation of its potential use in materials science; and exploration of its potential use as a source of energy. Additionally, further studies on its biochemical and physiological effects may be useful in understanding its potential therapeutic applications.

Synthesemethoden

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide has been reported in various scientific studies. The most commonly used method is the condensation reaction of cyclohexanecarboxylic acid and cyclopropylcarbamoylmethylphenylhydrazine. This reaction produces a cyclic amide compound, which can be further purified and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17(19-15-10-11-15)12-13-6-8-16(9-7-13)20-18(22)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIVWQUHVYUYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.